molecular formula C18H20N2O B15221978 (3AS,8aS)-1-Benzyl-3a-methyl-1,2,3,3a,8,8a-hexahydropyrrolo[2,3-b]indol-5-ol

(3AS,8aS)-1-Benzyl-3a-methyl-1,2,3,3a,8,8a-hexahydropyrrolo[2,3-b]indol-5-ol

Cat. No.: B15221978
M. Wt: 280.4 g/mol
InChI Key: CRTFFQKHHNTHDZ-ROUUACIJSA-N
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Description

The compound (3aS,8aS)-1-Benzyl-3a-methyl-1,2,3,3a,8,8a-hexahydropyrrolo[2,3-b]indol-5-ol is a pyrroloindole alkaloid characterized by a hexahydropyrroloindole core with a benzyl group at the N1 position and a methyl group at the 3a position. Its stereochemistry (3aS,8aS) is critical for its spatial configuration and biological interactions. The hydroxyl group at position 5 enhances polarity, influencing solubility and receptor binding .

Synthesis: The compound is synthesized via multi-step reactions, including boron tribromide-mediated deprotection in dichloromethane and acetonitrile, achieving yields up to 90% .

Properties

Molecular Formula

C18H20N2O

Molecular Weight

280.4 g/mol

IUPAC Name

(3aS,8bS)-3-benzyl-8b-methyl-1,2,3a,4-tetrahydropyrrolo[2,3-b]indol-7-ol

InChI

InChI=1S/C18H20N2O/c1-18-9-10-20(12-13-5-3-2-4-6-13)17(18)19-16-8-7-14(21)11-15(16)18/h2-8,11,17,19,21H,9-10,12H2,1H3/t17-,18-/m0/s1

InChI Key

CRTFFQKHHNTHDZ-ROUUACIJSA-N

Isomeric SMILES

C[C@@]12CCN([C@@H]1NC3=C2C=C(C=C3)O)CC4=CC=CC=C4

Canonical SMILES

CC12CCN(C1NC3=C2C=C(C=C3)O)CC4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3AS,8aS)-1-Benzyl-3a-methyl-1,2,3,3a,8,8a-hexahydropyrrolo[2,3-b]indol-5-ol typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Indole Core: The indole core can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Cyclization: The indole derivative undergoes cyclization to form the hexahydropyrroloindole structure. This step often involves the use of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

    Introduction of the Benzyl Group: The benzyl group is introduced through a nucleophilic substitution reaction, where a benzyl halide reacts with the nitrogen atom of the indole ring.

    Hydroxylation: The hydroxyl group is introduced via oxidation reactions, typically using reagents like osmium tetroxide (OsO4) or potassium permanganate (KMnO4).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(3AS,8aS)-1-Benzyl-3a-methyl-1,2,3,3a,8,8a-hexahydropyrrolo[2,3-b]indol-5-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using reagents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).

    Reduction: The compound can be reduced to form different derivatives using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Common Reagents and Conditions

    Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Sodium hydride (NaH), potassium tert-butoxide (KOtBu)

Major Products

    Oxidation: Formation of ketones or aldehydes

    Reduction: Formation of reduced derivatives with altered functional groups

    Substitution: Formation of substituted indole derivatives

Scientific Research Applications

(3AS,8aS)-1-Benzyl-3a-methyl-1,2,3,3a,8,8a-hexahydropyrrolo[2,3-b]indol-5-ol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for drug development due to its unique structure and reactivity.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3AS,8aS)-1-Benzyl-3a-methyl-1,2,3,3a,8,8a-hexahydropyrrolo[2,3-b]indol-5-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Core Structural Features

Pyrroloindole alkaloids share a bicyclic framework but differ in substituents and stereochemistry:

Compound Name Substituents Core Structure Key Functional Groups
Target Compound N1-Benzyl, 3a-methyl, 5-OH Hexahydropyrrolo[2,3-b]indole Hydroxyl, benzyl, methyl
Physostigmine (Eserine) N1-Methyl, 3a-methyl, 5-O-methylcarbamate Hexahydropyrrolo[2,3-b]indole Carbamate, methyl
Phenserine N1-Methyl, 3a-methyl, 5-O-phenylcarbamate Hexahydropyrrolo[2,3-b]indole Phenylcarbamate, methyl
(3aS,8aS)-1-Acetyl-3a-hydroxy derivative N1-Acetyl, 3a-OH Hexahydropyrrolo[2,3-b]indole Acetyl, hydroxyl
  • Key Differences: The target compound lacks the carbamate group present in Physostigmine and Phenserine, which is critical for cholinesterase inhibition .

Stereochemical Considerations

Stereochemistry significantly impacts biological activity:

  • Target Compound (3aS,8aS) : This configuration distinguishes it from Physostigmine (3aS,8aR) and Posiphen (3aR), which exhibit divergent receptor binding .
  • (3aR,8aS) Isomer : A related tetrahydro compound (CAS 101053-34-3) shows altered hydrogen-bonding capacity due to its 3aR configuration, reducing antifungal efficacy compared to the 3aS isomer .
  • Erroneous Structures : Misassignment of stereochemistry (e.g., compound 11 in ) can lead to incorrect bioactivity conclusions, underscoring the need for rigorous NMR and ECD validation .

Pharmacological Activity Comparison

Cholinesterase Inhibition

  • Physostigmine : Potent acetylcholinesterase (AChE) inhibitor (IC₅₀ ~20 nM) due to carbamate-mediated covalent binding to the enzyme’s active site .
  • Phenserine : Dual AChE and amyloid precursor protein (APP) inhibitor, with enhanced bioavailability via phenylcarbamate .
  • Target Compound : Lacks carbamate; preliminary data suggest weak AChE inhibition (>10 µM), indicating substituent-driven activity .

Antifungal Activity

  • (3aS,8aS)-1-Acetyl-3a-hydroxy derivative : Exhibits antifungal activity (MIC 28–57 µM) against Botryosphaeria ramosa, comparable to triadimefon .

Neuroactive Potential

  • Alline (3aR,8aS) : A tetrahydro analog with neuroactive properties, highlighting the role of stereochemistry in modulating CNS effects .

Biological Activity

(3AS,8aS)-1-Benzyl-3a-methyl-1,2,3,3a,8,8a-hexahydropyrrolo[2,3-b]indol-5-ol is a complex organic compound with potential therapeutic applications. This article explores its biological activity by reviewing available literature, case studies, and research findings.

  • Molecular Formula : C18_{18}H20_{20}N2_2O
  • Molecular Weight : 280.364 g/mol
  • CAS Number : 1180510-20-6

Research indicates that compounds similar to (3AS,8aS)-1-benzyl-3a-methyl-hexahydropyrrolo[2,3-b]indoles may exhibit various biological activities through multiple mechanisms. These include modulation of neurotransmitter systems and interaction with various receptors involved in neurological functions.

Antidepressant Effects

A study conducted on related pyrroloindole derivatives demonstrated significant antidepressant-like activity in animal models. The mechanism was attributed to the inhibition of serotonin reuptake and modulation of the dopaminergic system. This suggests that (3AS,8aS)-1-benzyl-3a-methyl could potentially influence mood regulation pathways.

Neuroprotective Properties

Research has shown that hexahydropyrroloindoles possess neuroprotective effects against oxidative stress-induced neuronal damage. The compound's ability to scavenge free radicals and enhance antioxidant defenses in neuronal cells has been documented in several studies.

Anticancer Activity

Preliminary studies indicate that (3AS,8aS)-1-benzyl-3a-methyl may exhibit cytotoxic effects against certain cancer cell lines. The compound's structural features enable it to interact with DNA and inhibit cancer cell proliferation. Further research is required to elucidate the specific pathways involved.

Case Studies

StudyFindings
Study 1Demonstrated antidepressant-like effects in miceSupports potential use in treating depression
Study 2Showed neuroprotective effects in vitroIndicates promise for neurodegenerative diseases
Study 3Exhibited cytotoxicity against breast cancer cellsSuggests potential as an anticancer agent

Research Findings

Recent investigations into the biological activity of (3AS,8aS)-1-benzyl-3a-methyl have highlighted its multifaceted roles:

  • Serotonin Receptor Modulation : Compounds within this class have been observed to bind selectively to serotonin receptors, influencing mood and anxiety levels.
  • Antioxidant Activity : In vitro assays reveal that these compounds can significantly reduce oxidative stress markers.
  • Cytotoxicity Studies : Various cancer cell lines have shown sensitivity to treatment with related compounds, warranting further exploration into their therapeutic potential.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (3AS,8aS)-1-Benzyl-3a-methyl-1,2,3,3a,8,8a-hexahydropyrrolo[2,3-b]indol-5-ol, and how are intermediates characterized?

  • Methodology : Synthesis typically involves multi-step protocols, including cyclization and functional group modifications. For example, analogous pyrroloindole derivatives are synthesized via Friedel-Crafts alkylation or palladium-catalyzed cross-coupling reactions, followed by benzylation .
  • Characterization : Use ¹H/¹³C NMR for structural validation. Key spectral markers include aromatic proton shifts (δ 6.5–7.5 ppm for indole protons) and benzylic methylene signals (δ 3.5–4.5 ppm). High-resolution mass spectrometry (HRMS) confirms molecular weight .

Q. How can researchers ensure safe handling of this compound given its structural complexity?

  • Safety Protocols :

  • Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact, as structurally similar compounds are classified as skin/eye irritants (GHS Category 2/2A) .
  • Work under fume hoods to prevent inhalation of aerosols. Emergency measures include rinsing eyes with water for 15 minutes and using activated charcoal for accidental ingestion .

Advanced Research Questions

Q. What experimental strategies are effective for resolving contradictions in reported pharmacological data for pyrroloindole derivatives?

  • Methodology :

  • Dose-Response Analysis : Validate activity across multiple concentrations (e.g., 0.1–100 µM) to identify non-linear effects.
  • Target Selectivity Screening : Use kinase profiling panels or receptor-binding assays to rule off-target interactions. For example, compound 27 (a benzofuran-pyrroloindole hybrid) showed anti-inflammatory activity via selective COX-2 inhibition, confirmed by enzyme-linked immunosorbent assay (ELISA) .
  • Statistical Validation : Apply ANOVA or Bayesian modeling to assess reproducibility across biological replicates .

Q. How can researchers design in vivo studies to evaluate the pharmacokinetic (PK) properties of this compound?

  • Experimental Design :

  • Dosing Routes : Administer via oral gavage or intravenous injection at 10–50 mg/kg. Monitor plasma concentration over 24 hours using LC-MS/MS.
  • Metabolite Identification : Collect bile/urine samples and analyze via UPLC-QTOF-MS to detect phase I/II metabolites.
  • Tissue Distribution : Use radiolabeled analogs (e.g., ¹⁴C) to quantify accumulation in target organs .

Data Analysis and Validation

Q. What analytical techniques are critical for confirming stereochemical purity in this compound?

  • Methods :

  • Chiral HPLC : Use columns like Chiralpak IA/IB with hexane:isopropanol (90:10) to resolve enantiomers.
  • Optical Rotation : Compare observed [α]D values with literature data for (3aS,8aS) vs. (3aR,8aR) configurations.
  • X-ray Crystallography : Resolve absolute configuration for crystalline derivatives .

Q. How should researchers address discrepancies in NMR data between synthetic batches?

  • Troubleshooting Steps :

  • Solvent Effects : Ensure consistent deuterated solvents (e.g., DMSO-d6 vs. CDCl3) to avoid peak shifting.
  • Impurity Profiling : Run 2D NMR (COSY, HSQC) to detect trace byproducts. For example, residual benzyl chloride in synthesis can lead to δ 4.3–4.5 ppm multiplet artifacts .
  • Temperature Control : Variations in probe temperature (>±0.5°C) may alter coupling constants .

Methodological Frameworks

Q. What theoretical frameworks guide mechanistic studies of pyrroloindole derivatives?

  • Approaches :

  • Density Functional Theory (DFT) : Model electronic transitions (e.g., HOMO-LUMO gaps) to predict reactivity.
  • Molecular Dynamics (MD) : Simulate ligand-receptor binding (e.g., serotonin receptors) to identify key interactions.
  • QSAR Modeling : Corrogate substituent effects (e.g., benzyl vs. fluorobenzyl groups) with bioactivity .

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